

Spectroscopic Profile of 1-Methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **1-Methyl-1H-imidazole-2-carbaldehyde** (C₅H₆N₂O, Molecular Weight: 110.11 g/mol). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with illustrative experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for **1-Methyl-1H-imidazole-2-carbaldehyde**.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for **1-Methyl-1H-imidazole-2-carbaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.63	Singlet	1H	Aldehyde (CHO)
7.27	Singlet	1H	Imidazole H-5
7.01	Singlet	1H	Imidazole H-4
3.88	Singlet	3H	Methyl (N-CH ₃)

Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for **1-Methyl-1H-imidazole-2-carbaldehyde**

Chemical Shift (δ) ppm	Assignment
181.3	Aldehyde (C=O)
143.9	Imidazole C-2
130.9	Imidazole C-5
122.5	Imidazole C-4
34.5	Methyl (N-CH ₃)

Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

The following is a representative protocol for acquiring NMR spectra of a small organic molecule like **1-Methyl-1H-imidazole-2-carbaldehyde**.

Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a 5 mm NMR tube.

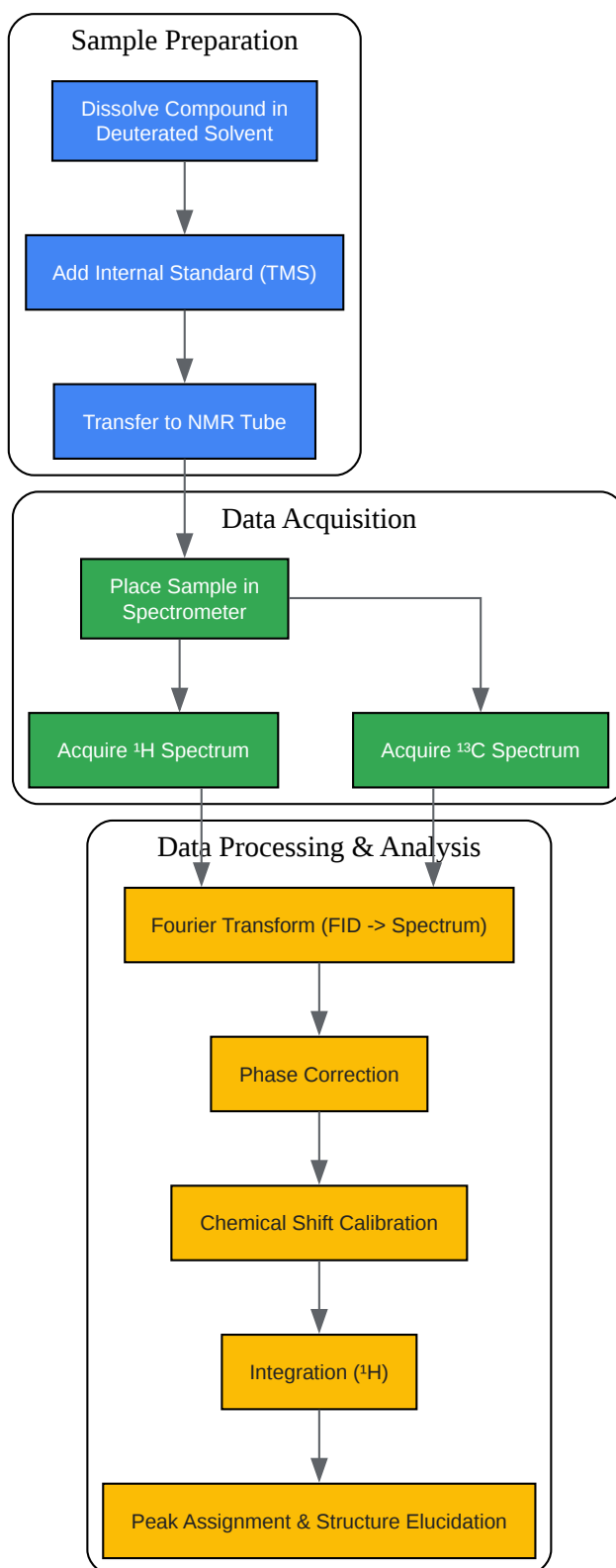
Instrument Parameters (Illustrative):

- Spectrometer: 400 MHz NMR Spectrometer
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30)
 - Number of Scans: 16-64
 - Relaxation Delay: 1-5 seconds
 - Acquisition Time: 2-4 seconds
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
 - Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C)
 - Relaxation Delay: 2-5 seconds
 - Acquisition Time: 1-2 seconds

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks based on chemical shifts, coupling patterns, and integration values.



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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for **1-Methyl-1H-imidazole-2-carbaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic imidazole ring)
~2950-2850	Medium	C-H stretch (methyl and aldehyde)
~1680	Strong	C=O stretch (aldehyde)
~1600-1450	Medium	C=C and C=N stretching (imidazole ring)
~1400-1300	Medium	C-H bending (methyl)

Note: The provided data is based on the gas-phase spectrum from the NIST/EPA Gas-Phase Infrared Database.[1] Peak positions and intensities can vary depending on the sampling method (e.g., KBr pellet, thin film).

Experimental Protocol for IR Spectroscopy

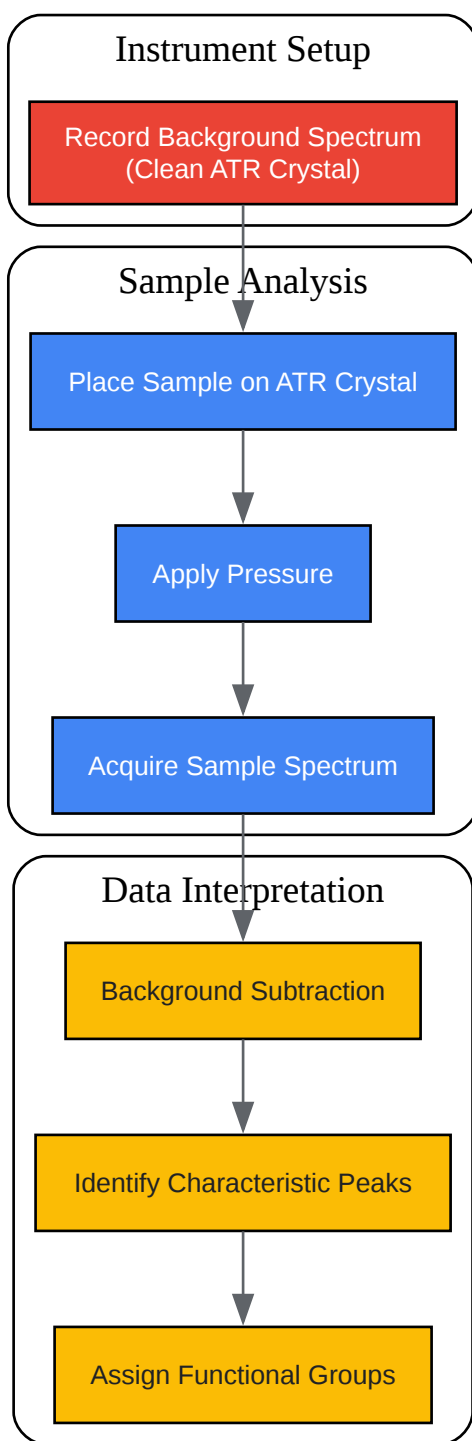
A common method for analyzing solid organic compounds is Attenuated Total Reflectance (ATR)-FTIR.

Instrument Parameters (Illustrative):

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- Crystal: Diamond or Germanium.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Procedure:

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.
- The instrument's software will automatically subtract the background spectrum from the sample spectrum.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.



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FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data

The following data was obtained using Electron Ionization (EI) Mass Spectrometry.

Table 4: Key Mass Spectral Data for **1-Methyl-1H-imidazole-2-carbaldehyde**

m/z	Relative Intensity (%)	Assignment / Interpretation
110	~100	Molecular Ion $[M]^+$
82	~80	Loss of CO ($[M-28]^+$)
81	~70	Loss of CHO ($[M-29]^+$)
54	~60	Fragmentation of the imidazole ring
42	~50	Further fragmentation, possibly $[CH_3-N=CH]^+$ or related species

Note: The fragmentation pattern can provide valuable information about the molecule's structure. The most intense peak is referred to as the base peak.

Experimental Protocol for Mass Spectrometry

The following describes a general procedure for obtaining an EI mass spectrum.

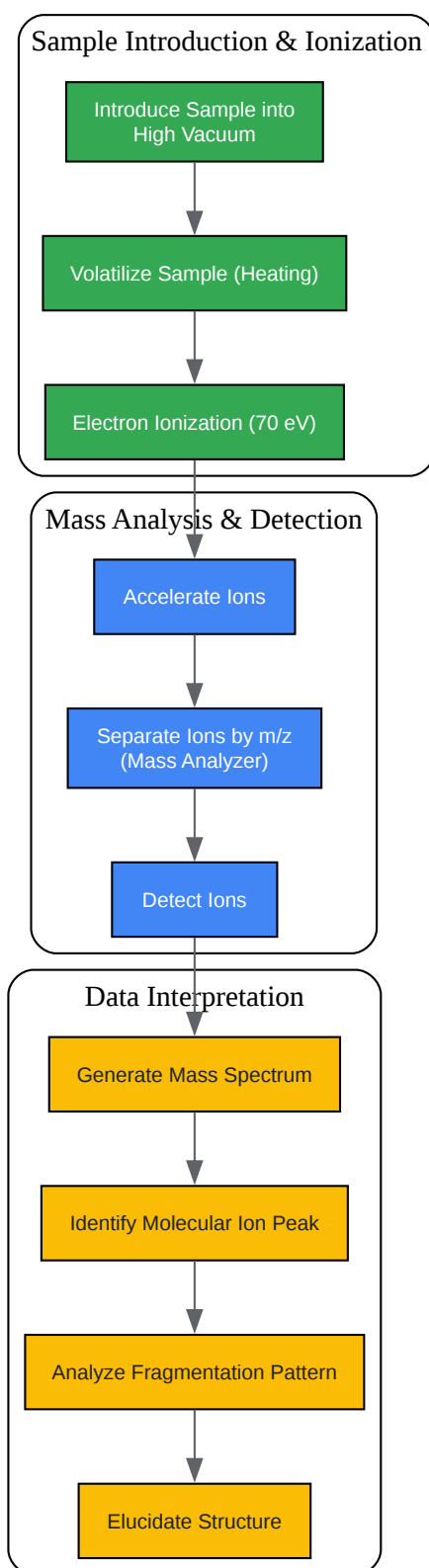
Instrument Parameters (Illustrative):

- Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.
- Ionization Method: Electron Ionization (EI).

- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: 40-400 amu.

Procedure (using a direct insertion probe):

- Load a small amount of the sample into a capillary tube.
- Insert the probe into the ion source of the mass spectrometer.
- Gradually heat the probe to volatilize the sample into the ion source.
- The vaporized molecules are bombarded with a beam of electrons, causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer according to their m/z ratio.
- The detector records the abundance of each ion.



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Mass Spectrometry Experimental Workflow.

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References

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